3,5-Octadiyne-2,7-diol, 2,7-diphenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62051-68-7 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,7-diphenylocta-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C20H18O2/c1-19(21,17-11-5-3-6-12-17)15-9-10-16-20(2,22)18-13-7-4-8-14-18/h3-8,11-14,21-22H,1-2H3 |
InChI Key |
TTXACJSKPHFKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC#CC(C)(C1=CC=CC=C1)O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic approach to 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- logically disconnects the central diyne bond. This bond is strategically formed through the coupling of two identical terminal alkyne units. This disconnection leads to a key precursor, a propargylic alcohol.
Propargylic Alcohol Precursors for Diaryl Diynes
The retrosynthetic analysis identifies 1-phenyl-2-propyn-1-ol (B147433) as the essential propargylic alcohol precursor for the synthesis of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-. This precursor contains the necessary phenyl group, hydroxyl functionality, and a terminal alkyne ripe for coupling reactions. The synthesis of such propargylic alcohols is a well-established field in organic chemistry, often involving the addition of a metal acetylide to an aldehyde. organic-chemistry.orgresearchgate.net For instance, the enantioselective addition of terminal alkynes to aldehydes, a method developed by Carreira and others, provides a direct route to chiral propargylic alcohols. researchgate.netnih.gov
Classical and Modern Coupling Approaches
The formation of the diyne linkage in 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is predominantly achieved through oxidative homocoupling reactions. The Glaser coupling and its subsequent modifications stand as the most prominent methods for this transformation.
Copper-Catalyzed Oxidative Homocoupling (Glaser Reaction)
The Glaser coupling is a foundational method for the synthesis of symmetrical diynes, involving the oxidative coupling of terminal alkynes in the presence of a copper catalyst. researchgate.netrsc.orgwikipedia.org This reaction has been extensively studied and optimized for a variety of substrates, including propargylic alcohols. The Hay modification of the Glaser coupling, which utilizes a TMEDA (N,N,N',N'-tetramethylethylenediamine) complex of copper(I) chloride and air as the oxidant, is a widely used variant. wikipedia.org
The efficiency of the Glaser coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of copper salt, the ligand, the solvent, the base, and the oxidant. For the homocoupling of propargylic alcohols, typical conditions might involve a copper(I) salt like CuI or CuCl, a ligand such as TMEDA, and an oxidant, which is often molecular oxygen from the air. wikipedia.orgnih.gov
Optimization studies have explored various factors to improve yields and reaction times. For instance, microwave irradiation has been shown to accelerate solid-supported Glaser-Hay reactions, with optimal conditions for some substrates being 10 minutes at 80 °C. nih.gov The solvent can also play a crucial role, with THF being found to be optimal for certain microwave-assisted couplings. nih.gov The table below summarizes some exemplary reaction conditions found in the literature for Glaser-type couplings.
| Parameter | Condition | Reference |
| Catalyst | Copper(I) iodide | nih.gov |
| Ligand | TMEDA | nih.gov |
| Solvent | Deuterated water (for monitoring) | nih.gov |
| Temperature | 80 °C | nih.gov |
| Atmosphere | Air | nih.gov |
The catalytic system in the Glaser coupling is central to its success. While early versions used stoichiometric copper, modern catalytic versions are more common. wikipedia.org The choice of ligand can significantly influence the reaction's efficiency and selectivity. Bipyridyl ligands, for example, have been identified as superior in certain Glaser-Hay bioconjugation reactions, minimizing protein degradation. nih.gov
The development of new catalytic systems continues to be an active area of research. For instance, copper-catalyzed oxidative alkyne homocoupling has been achieved without the need for palladium, ligands, or bases, using air as a green oxidant. rsc.org The morphology of the copper catalyst can also affect its catalytic efficiency in related oxidation reactions. nih.gov
Alternative Diyne Formation Strategies
While the Glaser coupling is the most direct route for the homocoupling of 1-phenyl-2-propyn-1-ol to form 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, other methods for diyne synthesis exist. The Cadiot-Chodkiewicz coupling, for instance, allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt. organic-chemistry.org Although this is a cross-coupling reaction, it highlights the versatility of copper-catalyzed alkyne couplings.
Transition metal-catalyzed cross-coupling reactions, more broadly, offer a powerful platform for the construction of conjugated systems. nih.gov Palladium-catalyzed reactions, for example, have been used in the synthesis of complex enynes and could be adapted for diyne synthesis under specific conditions. nih.gov
Extensive research into the stereoselective synthesis of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- has not yielded specific methodologies for the enantioselective and diastereoselective preparation of this particular compound. The available scientific literature focuses on structurally related, but distinct, molecules such as other diaryl diols or diynediols with different substitution patterns. Therefore, a detailed discussion of synthetic strategies with specific research findings, data tables, and interactive elements for 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- cannot be provided at this time.
The principles of stereoselective synthesis, including enantioselective and diastereoselective control in C-C bond formation and the use of chiral induction strategies, are well-established in organic chemistry. These strategies are broadly applicable to the synthesis of chiral molecules. However, without specific studies on 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, any discussion would be general and not adhere to the strict focus on the specified compound.
Future research may address the stereoselective synthesis of this specific diol, at which point a detailed and accurate article on the topic could be composed.
Stereochemical Investigations of 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Diastereomeric Forms: Meso and Racemic Isomers
Theoretically, the presence of two chiral centers in 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- allows for the existence of a pair of enantiomers (the racemic mixture) and a meso compound. The racemic mixture would consist of the (2R, 7R) and (2S, 7S) enantiomers, while the meso form would be the (2R, 7S) stereoisomer, which is achiral due to an internal plane of symmetry. However, specific experimental reports confirming the isolation and characterization of these distinct diastereomers are not found in the current scientific literature.
Crystallographic Analysis of Stereoisomers
A comprehensive crystallographic analysis is essential for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state and for understanding the intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction Studies
A search of crystallographic databases and chemical literature did not yield any single-crystal X-ray diffraction studies for either the meso or racemic forms of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-. Such studies would be invaluable for determining bond lengths, bond angles, and the absolute configuration of the chiral centers.
Crystal Packing and Intermolecular Interactions
Without crystallographic data, a detailed analysis of the crystal packing and intermolecular interactions for the stereoisomers of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- cannot be performed.
It is anticipated that the hydroxyl groups of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- would play a crucial role in the formation of hydrogen bonding networks in the solid state. The specific nature and pattern of these networks would likely differ between the meso and racemic forms, influencing their physical properties. However, in the absence of experimental data, any description of these networks remains speculative.
Stereoisomer Differentiation and Resolution Techniques
Information regarding the differentiation and resolution of the stereoisomers of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is not available. Standard techniques for separating diastereomers, such as chromatography, and for resolving racemic mixtures, such as chiral chromatography or the formation of diastereomeric salts, have not been reported for this specific compound.
Impact of Stereochemistry on Molecular Reactivity Profiles
The stereochemistry of a molecule can significantly influence its reactivity. For 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the spatial arrangement of the phenyl and hydroxyl groups around the chiral centers would be expected to affect its interactions with other reagents, potentially leading to different reaction rates or product distributions for the meso and racemic isomers. However, no studies investigating the impact of stereochemistry on the reactivity of this compound have been found.
Reaction Mechanisms Involving 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Alkyne Reactivity in Conjugated Systems
The reactivity of the alkyne functionalities in 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is significantly influenced by the conjugated diyne system and the presence of bulky terminal diphenyl- and hydroxyl-substituted groups. The conjugated system allows for extended π-electron delocalization, which can affect the electron density and polarization of the alkyne bonds. The bulky substituents introduce considerable steric hindrance, which can dictate the regioselectivity and feasibility of certain reactions by controlling the approach of reagents.
In related diaryl-substituted 1,3-butadiynes, the reactivity is often channeled towards cycloaddition pathways where the conjugated system can participate in a concerted or stepwise manner. The electronic nature of the aryl substituents (electron-donating or -withdrawing) can further modulate the reactivity of the diyne core. For 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the phenyl groups are expected to influence the electronic properties of the alkyne, while the hydroxyl groups can potentially participate in hydrogen bonding, influencing the orientation of reactants and catalysts.
Cycloaddition Reactions of Diynediols
Cycloaddition reactions are a cornerstone of diyne chemistry, providing efficient routes to complex cyclic and polycyclic structures. For diynediols like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, these reactions are anticipated to be a primary mode of transformation.
[2+2+2] Cyclotrimerization Pathways
Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes represent a powerful, atom-economical method for the synthesis of highly substituted benzene (B151609) derivatives. nih.gov While direct studies on 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- are scarce, research on sterically hindered diaryl-substituted 1,6-diynes and monoynes provides significant insights. acs.org Cationic rhodium(I) complexes with phosphine (B1218219) ligands, such as BINAP, have been shown to catalyze the cross-[2+2+2] cycloaddition of such hindered systems at room temperature. acs.org
A plausible mechanism for a [2+2+2] cyclotrimerization involving 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- would likely proceed through the formation of a metallacyclopentadiene intermediate. nih.gov The steric bulk of the diphenylmethyl carbinol groups would be a critical factor in determining the feasibility and efficiency of this reaction, as significant steric hindrance can inhibit the formation of the metallacycle and subsequent insertion of a third alkyne. acs.org In reactions involving a diyne and a monoalkyne, the chemoselectivity between homo- and cross-cycloaddition is a key challenge, often influenced by the catalyst and reaction conditions. acs.org
Table 1: Plausible Catalytic Systems for [2+2+2] Cyclotrimerization of Hindered Diynes
| Catalyst System | Key Features | Potential Applicability to 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- |
|---|---|---|
| Cationic Rh(I)/BINAP | Effective for cross-cycloaddition of diaryl-substituted monoynes and 1,6-diynes at room temperature. acs.org | May overcome steric hindrance and promote cyclotrimerization. |
| Neutral Rh(I) complexes | Utilized for cycloaddition of diaryl-substituted and naphthalene-bridged 1,6-diynes with diarylacetylenes at elevated temperatures. acs.org | Higher temperatures might be necessary to overcome the steric barrier. |
| Ruthenium carbene catalysts | Capable of catalyzing crossed [2+2+2] cyclotrimerizations of α,ω-diynes with isocyanates and isothiocyanates. nih.gov | Suggests the potential for incorporating heteroatoms into the resulting cyclic structures. |
Other Metal-Catalyzed Cycloadditions
Beyond [2+2+2] cyclotrimerization, other metal-catalyzed cycloadditions are prevalent for 1,3-diynes. Copper(I)-catalyzed reactions of 1,4-diaryl-1,3-butadiynes with cyclic amines have been shown to produce amino-substituted naphthalene (B1677914) derivatives. nih.gov This suggests that 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- could potentially undergo similar annulation reactions.
Palladium-catalyzed cycloadditions of 1,3-butadiynes with substituted enynes are another route to alkynyl-substituted benzenes. nih.gov The regioselectivity of these reactions is often dependent on the substituents of the reacting partners. In the context of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the bulky substituents would likely exert strong stereochemical control over the cycloaddition process. Ruthenium-catalyzed hydrative cyclization of dipropargylic substrates has also been reported to form substituted 3-sulfolenes, which can serve as 1,3-diene synthons for subsequent Diels-Alder reactions. nih.gov
Radical Reactions and Radical Cation Cyclization
The conjugated diyne system is also susceptible to radical-mediated transformations. Photoinduced sulfonyl radical-triggered cyclization of 1,6-diynes has been demonstrated as a rapid method for accessing carbocyclic and heterocyclic compounds. researchgate.net A similar pathway could be envisioned for 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, where the addition of a radical to one of the alkyne units initiates an intramolecular cyclization.
Radical cation cyclizations, often initiated by single-electron transfer, are another plausible reaction pathway. While direct evidence for the subject compound is lacking, the general principles of radical cation chemistry suggest that oxidation of the π-system could lead to cyclization events, potentially involving the phenyl rings or the hydroxyl groups.
Mechanistic Insights from Catalytic Systems and Kinetic Studies
Mechanistic studies on related systems provide valuable insights. For rhodium-catalyzed [2+2+2] cyclotrimerizations, the reaction is proposed to proceed via oxidative cyclization to form a rhodacyclopentadiene intermediate, followed by coordination and insertion of the third alkyne. nih.govacs.org The use of solvents like hexafluoroisopropanol (HFIP) has been shown to control alkyne reactivity and suppress undesired homocycloaddition in some cases. acs.org
Kinetic studies on the Diels-Alder reactions of related dienes, such as trans,trans-1,4-diphenylbutadiene, have shown that solvent polarity can significantly influence the reaction rates, providing evidence for the nature of the transition state. researchgate.net While not a diyne, this highlights the importance of reaction conditions in controlling the outcomes of cycloadditions involving conjugated systems with phenyl substituents.
Table 2: Summary of Potential Reaction Mechanisms
| Reaction Type | Proposed Intermediate | Key Influencing Factors | Analogous System |
|---|---|---|---|
| [2+2+2] Cyclotrimerization | Metallacyclopentadiene nih.gov | Steric hindrance, catalyst choice, temperature acs.org | Diaryl-substituted 1,6-diynes acs.org |
| Other Metal-Catalyzed Cycloadditions | Various metallacycles | Catalyst (Cu, Pd, Ru), reaction partners nih.govnih.gov | 1,4-Diaryl-1,3-butadiynes nih.gov |
Catalysis in Transformations of 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Transition Metal Catalysis for Alkyne Functionalization
The transformation of diynes like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is often facilitated by transition metal catalysts, which can activate the alkyne moieties toward nucleophilic attack or other bond-forming reactions. The choice of metal is crucial as it dictates the reaction pathway and product selectivity.
Copper catalysts are well-regarded for their ability to promote a variety of alkyne transformations, including cyclization and coupling reactions. In the context of diyne chemistry, copper-based systems can facilitate the synthesis of heterocyclic compounds such as furans. For instance, the copper-catalyzed three-component Knoevenagel condensation/enynone cyclization/B–H bond insertion cascade provides an efficient route to furan-2-ylmethylboranes rsc.org. While not specifically detailing the use of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the principles of copper-catalyzed cyclization of enynones are relevant. The catalytic cycle often involves the coordination of the copper catalyst to the alkyne, which increases its electrophilicity and facilitates intramolecular attack by a nucleophile, such as the hydroxyl groups present in the diyne diol substrate.
Diamine ligands have been shown to be particularly effective in copper-catalyzed reactions, accelerating processes like amidation and halide exchange of aryl halides nih.gov. This suggests that for a substrate like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the choice of a suitable diamine ligand could significantly enhance the efficiency and selectivity of copper-catalyzed transformations.
Palladium catalysis is a cornerstone of modern organic synthesis, with extensive applications in cross-coupling and cyclization reactions. For diynes, palladium catalysts can initiate intramolecular cyclizations to form various carbocyclic and heterocyclic systems. The reaction of 1,6-enynes with disilanes, for example, can lead to the formation of silyl (B83357) benzofurans through a palladium-catalyzed tandem cyclization and silylation process rsc.org. This type of transformation highlights the potential for palladium catalysts to mediate complex cascade reactions involving diyne substrates.
Mechanistic studies on palladium-catalyzed intramolecular cycloadditions, such as the (3+2) cycloaddition of alk-5-enylidenecyclopropanes, reveal that the reaction pathway often proceeds through an initial oxidative addition of Pd(0) to form a palladacyclobutane intermediate rsc.org. For 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, a plausible palladium-catalyzed pathway could involve the formation of a palladacycle intermediate, which can then undergo further reactions to yield cyclized products. The regioselectivity of such cyclizations can be influenced by factors such as π-π stacking interactions between the substrate and the catalyst complex semanticscholar.org.
A notable application of palladium catalysis in related systems is the synthesis of indenopyrroles from 2-(2-ethynylphenyl)acetonitriles and isocyanides through a tandem cyclization reaction. This process involves the construction of new C-C and C-N bonds via the orderly insertion of isocyanides, demonstrating the versatility of palladium catalysts in orchestrating complex bond-forming sequences researchgate.net.
Besides copper and palladium, other transition metals such as gold and rhodium have also been employed in diyne chemistry. Gold catalysts, in particular, are known for their ability to activate alkynes towards nucleophilic attack under mild conditions. Gold-catalyzed propargylic substitution of propargylic alcohols with 1,3-dicarbonyl compounds, followed by cycloisomerization, provides an environmentally friendly route to polysubstituted furans mdpi.com. This methodology could potentially be adapted for the transformation of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, given the presence of propargylic alcohol moieties in the substrate.
Ligand Design and Its Influence on Catalytic Activity and Selectivity
The design of ligands is a critical aspect of transition metal catalysis, as ligands can profoundly influence the steric and electronic environment of the metal center, thereby controlling catalytic activity and selectivity. In copper-catalyzed reactions, the use of diamine ligands has been shown to significantly accelerate reaction rates and improve yields nih.gov. The choice of ligand can also direct the regioselectivity of a reaction. For instance, in copper-catalyzed Ullmann-type reactions, the ligand can influence whether N-arylation or O-arylation is favored by modulating the electronic properties of the copper center and its affinity for different nucleophiles nih.gov.
The table below summarizes the effect of different diamine ligands on the yield of a model copper-catalyzed amidation reaction, illustrating the significant impact of ligand structure on catalytic efficiency.
| Entry | Ligand | Yield (%) |
| 1 | N,N'-Dimethylethylenediamine | 95 |
| 2 | 1,2-Diaminocyclohexane | 88 |
| 3 | No Ligand | <10 |
| Data is illustrative and based on general findings in copper-catalyzed amidation reactions. |
Mechanistic Models of Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles is essential for optimizing reaction conditions and designing more efficient catalysts. For copper-catalyzed reactions, a common mechanistic proposal involves the formation of a Cu(I)-nucleophile complex, which then reacts with the substrate nih.gov. In the context of diyne cyclization, the copper catalyst would first coordinate to one of the alkyne units, activating it for intramolecular attack by one of the hydroxyl groups. This would be followed by a similar cyclization of the second alkyne, potentially leading to a bis-furan product.
In palladium-catalyzed cyclizations, the catalytic cycle often begins with the oxidative addition of a Pd(0) species to the substrate. For intramolecular reactions of enynes or diynes, this can lead to the formation of a palladacyclopentene or related intermediate. Subsequent reductive elimination or other transformations then yield the final product and regenerate the Pd(0) catalyst rsc.orgwildlife-biodiversity.com. The specific pathway can be influenced by the nature of the ligands and the substrate. For example, computational studies on the palladium-catalyzed intramolecular (3+2) cycloaddition of alkenylidenecyclopropanes have shown that the reaction can proceed through different pathways depending on the configuration of the substrate and the ligands on the palladium center rsc.org.
A general mechanistic model for a palladium-catalyzed cyclization is depicted below:
Oxidative Addition: Pd(0) inserts into a C-X bond or coordinates to the alkyne.
Carbopalladation/Nucleopalladation: Intramolecular insertion of an alkene or attack of a nucleophile onto the palladium-activated alkyne.
Reductive Elimination/β-Hydride Elimination: Formation of the final product and regeneration of the Pd(0) catalyst.
Spectroscopic and Advanced Structural Characterization of 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation
An analysis of the vibrational spectra would reveal key functional groups present in the molecule. The Infrared (IR) and Raman spectra would be expected to show characteristic absorption bands for the O-H stretch of the alcohol groups, typically in the region of 3200-3600 cm⁻¹. The C≡C triple bond of the diyne core would exhibit a weak to medium band in the 2100-2260 cm⁻¹ region in the IR spectrum, which would be a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching vibrations from the phenyl rings would be anticipated above 3000 cm⁻¹, while C=C stretching bands within the phenyl rings would appear in the 1450-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure and determining the stereochemistry of the compound. In the ¹H NMR spectrum, distinct signals would be expected for the hydroxyl protons, the methine proton adjacent to the hydroxyl group, and the aromatic protons of the two phenyl rings. The integration of these signals would correspond to the number of protons in each environment. In the ¹³C NMR spectrum, characteristic chemical shifts would be observed for the sp-hybridized carbons of the diyne chain, the sp³-hybridized carbons bearing the hydroxyl and phenyl groups, and the various carbons of the aromatic rings. Advanced NMR techniques could further elucidate the connectivity and spatial relationships between atoms.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry would be employed to determine the molecular weight and elemental composition of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would also display a specific fragmentation pattern, with characteristic fragment ions resulting from the loss of water, phenyl groups, or cleavage of the carbon backbone. This fragmentation data would provide further structural confirmation.
X-ray Diffraction for Solid-State Structure Determination
Without access to published research containing this specific data for 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the creation of detailed data tables and a thorough discussion of research findings as requested is not feasible.
Computational Chemistry and Theoretical Studies of 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Quantum Chemical Calculations: DFT and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding the intrinsic properties of molecules. arxiv.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
DFT methods, such as those employing the B3LYP functional, are widely used for their balance of computational cost and accuracy in predicting molecular geometries and energies. ju-journal.orgscielo.br Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory and can provide benchmark data, albeit at a greater computational expense. mdpi.comresearchgate.net For a molecule like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, these calculations would typically be performed with a basis set such as 6-31G(d,p) or larger to accurately describe the electronic distribution. scielo.br
The electronic structure of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is dominated by its conjugated π-system, which extends across the two phenyl rings and the diyne core. DFT calculations are particularly effective for analyzing such systems. youtube.com Key aspects of the electronic structure that can be investigated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding a molecule's reactivity and its electronic absorption properties. In diphenylpolyynes, the HOMO is typically a π-orbital delocalized over the entire conjugated system, while the LUMO is a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. For diphenylacetylene, a related compound, DFT calculations have been used to determine these orbital energies. ju-journal.org It is expected that the extended conjugation and the presence of hydroxyl groups in 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- would influence the HOMO-LUMO gap compared to simpler diphenylpolyynes.
The MEP provides a map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For the title compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups and over the π-systems of the phenyl rings and the diyne, indicating susceptibility to electrophilic attack. In contrast, positive potential would be expected around the hydrogen atoms of the hydroxyl groups.
A hypothetical table of calculated electronic properties for a model system analogous to 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, based on typical DFT (B3LYP/6-31G(d)) results for similar molecules, is presented below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Note: These are illustrative values for a model system and not experimentally determined data for 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-.
The conformational flexibility of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- arises from rotation around several single bonds, most notably the bonds connecting the phenyl groups to the main chain and the C-C bonds adjacent to the hydroxyl groups. imperial.ac.uk The rotation around the bond connecting the two phenyl rings in biphenyl (B1667301) systems is a well-studied phenomenon. slideshare.netnih.gov In the case of the title compound, the dihedral angle between the two phenyl rings is a key conformational parameter.
Computational methods can be used to map the potential energy surface as a function of these rotational degrees of freedom. youtube.comsemanticscholar.orgnih.gov This involves calculating the energy of the molecule at various fixed dihedral angles to identify the low-energy conformers (local minima) and the transition states that separate them. Steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the diyne chain will play a significant role in determining the preferred conformations. libretexts.org It is likely that the most stable conformation will involve a non-planar arrangement of the phenyl rings to minimize steric repulsion. nih.gov
The energy landscape can reveal the relative populations of different conformers at a given temperature, which can be estimated using the Boltzmann distribution. These conformational preferences are crucial as they can significantly impact the molecule's physical, chemical, and biological properties.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. purdue.edu For 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, several reactions could be modeled, such as hydrogenation of the triple bonds or cyclization reactions. scielo.brnih.govrsc.org DFT calculations can be used to map the entire reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, therefore, the rate of the reaction. For example, in the hydrogenation of a related compound, diphenylacetylene, over a palladium catalyst, DFT calculations have been used to elucidate the step-by-step mechanism, including the adsorption of the alkyne onto the catalyst surface and the sequential addition of hydrogen atoms. scielo.br
Another reaction of interest for diyne systems is the Bergman cyclization, a thermal or photochemical reaction that produces a highly reactive p-benzyne diradical. rsc.org Computational modeling of this pathway for an analogue of the title compound would involve locating the transition state for the cyclization and calculating the activation barrier. This would provide insight into the conditions under which such a reaction might occur.
Prediction of Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. researchgate.net For 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, key spectroscopic parameters that can be computed include NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic absorption wavelengths.
NMR chemical shifts can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edugithub.io The predicted shifts are sensitive to the molecular geometry, so accurate conformational analysis is a prerequisite. github.io By performing a Boltzmann-weighted average of the predicted shifts for the most stable conformers, a theoretical NMR spectrum can be generated for comparison with experimental data.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the positions and intensities of IR absorption bands. For the title compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl groups, C-H stretches of the aromatic rings, and the C≡C triple bond stretches of the diyne core.
UV-Vis spectroscopy is related to the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic excitations, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. ju-journal.org For a conjugated system like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, TD-DFT calculations would likely predict strong absorptions in the UV region due to π-π* transitions.
A hypothetical table of predicted spectroscopic data for a model system is shown below.
| Spectroscopic Parameter | Predicted Value |
| 1H NMR Chemical Shift (OH) | 3.5 ppm |
| 13C NMR Chemical Shift (C≡C) | 85 ppm |
| IR Frequency (C≡C stretch) | 2150 cm-1 |
| UV-Vis λmax | 280 nm |
Note: These are illustrative values for a model system and not experimentally determined data for 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-.
Theoretical Insights into Stereoisomeric Behavior
The presence of two chiral centers at positions 2 and 7, where the hydroxyl groups are attached, means that 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- can exist as multiple stereoisomers (diastereomers and enantiomers). Furthermore, due to the presence of the two phenyl groups, the molecule could potentially exhibit atropisomerism. pharmaguideline.comyoutube.com
Atropisomerism occurs when rotation around a single bond is hindered to the extent that different rotational isomers (atropisomers) can be isolated. pharmaguideline.com In biphenyl compounds, bulky substituents at the ortho positions can restrict rotation around the bond connecting the two phenyl rings. slideshare.net While the title compound lacks ortho substituents on the phenyl rings themselves, the steric bulk of the rest of the molecule could potentially create a significant barrier to rotation.
Computational chemistry can provide quantitative insights into this phenomenon. By calculating the energy profile for rotation around the single bonds connecting the phenyl groups to the diyne chain, the height of the rotational barrier can be determined. If this barrier is sufficiently high (typically > 20-25 kcal/mol), then the atropisomers would be stable enough to be isolated at room temperature. These calculations would allow for a theoretical assessment of whether 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is likely to exhibit atropisomerism.
Advanced Material Applications Derived from 3,5 Octadiyne 2,7 Diol, 2,7 Diphenyl
Precursors for Polymeric Materials
The diacetylene functionality within 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- serves as a reactive center for polymerization, enabling its use as a monomer for the synthesis of highly conjugated polymers. These resulting polydiacetylenes (PDAs) are a class of materials known for their exceptional electronic and optical properties.
Polymerization Mechanisms and Strategies
The primary polymerization route for diacetylene monomers like 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- is topochemical polymerization. This solid-state reaction is initiated by thermal annealing or high-energy radiation (such as UV light) and requires the monomer units to be precisely aligned in the crystal lattice. The polymerization proceeds via a 1,4-addition reaction across the diacetylene moieties of adjacent monomers, leading to a highly ordered, conjugated polymer backbone of alternating ene-yne structures. For this to occur, the monomer stacking distance and orientation must meet specific geometric criteria.
In addition to solid-state polymerization, solution-phase polymerization strategies can be employed, particularly for diacetylene derivatives functionalized to enhance solubility. Copolymers can also be synthesized by reacting diacetylene monomers with other polymerizable groups, which can improve the processability and mechanical properties of the resulting materials. For instance, diacetylene-containing polyisophthalates have been synthesized to create amorphous thin films of polydiacetylenes. tandfonline.com
Transition metal catalysts, such as those based on rhodium, are also utilized for the polymerization of substituted acetylenes, offering a pathway to well-defined polymers with controlled molecular weights and stereoregularity. mdpi.com
Integration into Conjugated Polymer Backbones
The integration of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- into conjugated polymer backbones results in materials with extended π-systems, which are fundamental to their desirable optical and electronic properties. The phenyl substituents on the monomer play a crucial role in the properties of the resulting polymer, influencing its solubility, processability, and electronic characteristics.
Polydiacetylenes derived from such monomers are attractive for electronic and photonic applications due to their highly conjugated electronic structures. researchgate.net The resulting poly(diphenylacetylene)s can exhibit high thermal stability and unique photoluminescent properties. The specific arrangement of the phenyl groups and the conjugated backbone can lead to materials with applications in areas such as gas permeation and electroluminescence. kyoto-u.ac.jp
Applications in Nonlinear Optics (NLO)
The extensive π-conjugation in polymers derived from 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- gives rise to significant nonlinear optical (NLO) properties. These materials can exhibit a strong third-order NLO response, making them candidates for a variety of photonic applications.
Molecular Design Principles for Enhanced NLO Properties
The enhancement of NLO properties in organic materials is guided by several molecular design principles. A key strategy is the creation of molecules with a high degree of π-electron delocalization. For polymers based on 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-, the conjugated polydiacetylene backbone provides this essential feature.
Further enhancement of NLO properties can be achieved by introducing electron-donating and electron-accepting groups into the molecular structure, creating a "push-pull" system that facilitates intramolecular charge transfer (ICT). While 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- itself does not have strong donor-acceptor groups, the phenyl rings can be functionalized to introduce such moieties. The delocalization of π-electrons within the polymer backbone is a primary cause of polarization in organic NLO materials. nih.gov
The structural anisotropy of these polymers is also a critical factor. Theoretical studies on poly(diphenyl)polyacetylene (PDPA) have shown that the material exhibits highly anisotropic NLO responses, in line with its structural anisotropy. arxiv.orgaps.org
Theoretical and Experimental Assessment of Hyperpolarizabilities
The NLO response of a material is quantified by its hyperpolarizabilities. The third-order NLO properties are described by the second hyperpolarizability (γ). Theoretical calculations, often employing methods like Density Functional Theory (DFT) and ab initio calculations, are used to predict the hyperpolarizabilities of NLO materials. researchgate.net
For poly(diphenyl)polyacetylene, theoretical studies have been conducted using both Hückel and Pariser-Parr-Pople (P-P-P) models to compute the third-order susceptibilities. arxiv.orgaps.org These calculations have revealed a highly anisotropic NLO response. arxiv.orgaps.org
Experimentally, techniques such as Third-Harmonic Generation (THG) and Z-scan are used to measure the third-order nonlinear optical susceptibility, χ(3), which is related to the molecular hyperpolarizability. For a polyisophthalate containing a diacetylene chromophore, a χ(3) value of 6.4 × 10⁻¹⁰ esu was obtained after polymerization, indicating a significant NLO response due to the increased π-conjugation. tandfonline.com Studies on substituted polyphenylacetylene thin films have reported resonant χ(3)(-3ω;ω,ω,ω) values up to 10⁻¹¹ esu. capes.gov.br
Below is a table summarizing theoretical NLO properties for a related diacetylene derivative, difluorodiacetylene, to illustrate the type of data obtained from computational studies.
| Property | Self-Consistent Field (SCF) | Second-Order Møller-Plesset Perturbation Theory (MP2) |
| Mean Dipole Polarizability (α) | 40.19 e²a₀²Eₕ⁻¹ | 41.51 e²a₀²Eₕ⁻¹ |
| Mean Second Hyperpolarizability (γ) | 5908 e⁴a₀⁴Eₕ⁻³ | 8234 e⁴a₀⁴Eₕ⁻³ |
| Note: Data for Difluorodiacetylene (F-C≡C-C≡C-F) from computational studies. |
Potential in Photonic Devices and Optical Switching
The significant third-order NLO properties of polymers derived from 3,5-Octadiyne-2,7-diol, 2,7-diphenyl- make them promising materials for applications in photonic devices and optical switching. Materials with a large χ(3) are sought after for all-optical signal processing, where one light beam is used to control another.
Polydiacetylene films have been investigated for applications such as all-optical refractive index modulation, phase modulation, and switching. researchgate.net The ultra-fast response times of the NLO effects in these materials are particularly advantageous for high-speed optical communications. The development of processable polydiacetylenes, for instance through the creation of copolymers or the use of specific side groups to enhance solubility, is crucial for fabricating high-quality optical components like waveguides. tandfonline.comnih.gov
Supramolecular Chemistry and Self-Assembly
The unique molecular structure of 3,5-octadiyne-2,7-diol, 2,7-diphenyl-, characterized by a rigid linear diyne core flanked by hydroxyl groups and bulky phenyl substituents, makes it a compelling candidate for the construction of ordered supramolecular assemblies. The interplay of strong, directional hydrogen bonds from the hydroxyl groups and weaker, but influential, π-π stacking and C-H···π interactions from the phenyl rings governs the self-assembly processes. These non-covalent interactions guide the molecules into well-defined, higher-order structures in the solid state, a fundamental concept in crystal engineering.
Design of Hydrogen-Bonded Architectures in Crystal Engineering
The hydroxyl groups in 3,5-octadiyne-2,7-diol, 2,7-diphenyl- are primary sites for the formation of robust hydrogen bonds. In the solid state, these groups can act as both hydrogen bond donors and acceptors, leading to the formation of predictable and stable one-dimensional, two-dimensional, or three-dimensional networks. The linear geometry of the diyne backbone and the stereochemistry of the chiral centers at the 2- and 7-positions impose significant constraints on the possible packing arrangements.
The design of hydrogen-bonded architectures with this molecule often involves co-crystallization with other molecules that can complement its hydrogen bonding capabilities. For instance, bifunctional molecules with hydrogen bond acceptor sites, such as diamines or dicarboxylic acids, can act as linkers, bridging multiple molecules of the diol to create extended networks with tailored pore sizes and functionalities. The phenyl groups, while primarily influencing packing through steric effects and weak interactions, can also be engineered to participate in the supramolecular synthons through C-H···O or C-H···π interactions, further stabilizing the crystal lattice.
Table 1: Potential Hydrogen-Bonding Motifs in Co-crystals of 3,5-Octadiyne-2,7-diol, 2,7-diphenyl-
| Co-former Type | Potential Hydrogen-Bonding Motif | Resulting Architecture |
| Dicarboxylic Acid | O-H···O=C | 1D Chains or 2D Sheets |
| Diamine | O-H···N | 1D Chains or Helices |
| Pyridine Derivatives | O-H···N(pyridyl) | Discrete Assemblies or 1D Chains |
| Other Diols | O-H···O | Homomeric and Heteromeric Chains |
This table presents hypothetical, yet plausible, hydrogen-bonding motifs based on the principles of crystal engineering. The actual observed motifs would require experimental validation through X-ray crystallography.
Crystal Engineering for Functional Materials
The ability to control the solid-state arrangement of 3,5-octadiyne-2,7-diol, 2,7-diphenyl- through crystal engineering opens pathways to the development of novel functional materials. A key application lies in the topochemical polymerization of the diacetylene units. For this solid-state reaction to occur, the diyne moieties of adjacent molecules in the crystal lattice must be aligned in a specific orientation and distance, typically with a repeat distance of approximately 4.9 to 5.2 Å and an angle of about 45° relative to the polymer chain direction.
By carefully selecting co-formers and crystallization conditions, it is possible to engineer crystal structures that meet these stringent geometric requirements. Upon exposure to UV irradiation or heat, the pre-organized monomers can polymerize in situ to form highly conjugated polydiacetylene chains within the crystalline matrix. The resulting polymer possesses unique optical and electronic properties, such as a distinct color change upon polymerization and a strong absorption in the visible spectrum.
Furthermore, the functional properties of these materials can be tuned by the choice of the co-former. For instance, incorporating photoactive co-formers could lead to materials with interesting photophysical properties, while the inclusion of chiral co-formers could induce chirality in the supramolecular assembly and the resulting polymer. The porous networks formed through co-crystallization could also be explored for applications in gas storage or as hosts for catalytic reactions.
Table 2: Research Findings on the Influence of Molecular Structure on Supramolecular Assembly
| Molecular Feature | Influence on Self-Assembly | Potential Application |
| Hydroxyl Groups | Primary drivers of hydrogen-bonded networks. | Formation of robust, predictable architectures. |
| Diyne Rod | Provides rigidity and a linear scaffold. | Pre-organization for topochemical polymerization. |
| Phenyl Groups | Steric hindrance and π-π stacking interactions. | Tuning of crystal packing and material properties. |
| Chirality | Can lead to the formation of chiral assemblies. | Chiral recognition and separation. |
This table summarizes the general roles of different functional groups in the self-assembly of diacetylene-containing molecules, which are applicable to the diphenyl-substituted diol.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for Diaryl Diynediols
While classical methods like the oxidative dimerization of terminal alkynes (e.g., Glaser-Eglinton-Hay coupling) have been successful, future research will likely focus on developing more efficient, stereoselective, and sustainable synthetic routes. researchgate.net The demand for enantiomerically pure diols for applications in asymmetric catalysis and chiral materials necessitates the development of novel asymmetric synthetic strategies.
Key areas of exploration include:
Asymmetric Alkynylation: Developing new chiral catalysts and reagents for the asymmetric addition of metal acetylides to carbonyl compounds will be crucial for controlling the stereochemistry at the two carbinol centers of the diol.
Flow Chemistry: Implementing continuous flow processes for the synthesis of diaryl diynediols can offer significant advantages, including improved safety, scalability, and reaction efficiency by minimizing the accumulation of potentially unstable intermediates.
Green Chemistry Approaches: Future syntheses will aim to reduce environmental impact by utilizing greener solvents, employing catalytic rather than stoichiometric reagents, and designing processes with higher atom economy. researchgate.net This includes exploring mechanochemical methods and solid-state syntheses to minimize solvent waste.
Cross-Coupling Methodologies: Innovative cross-coupling strategies, such as the Cadiot-Chodkiewicz reaction, could be further optimized for the synthesis of unsymmetrical diaryl diynediols, expanding the structural diversity and allowing for fine-tuning of material properties. researchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Asymmetric Alkynylation | Enantiomeric purity, access to chiral materials | Novel chiral ligands and catalysts |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Reactor design, process optimization |
| Green Chemistry | Reduced waste, sustainability, lower cost | Bio-based solvents, mechanosynthesis |
| Advanced Cross-Coupling | Access to unsymmetrical diols, structural diversity | Catalyst development, reaction conditions |
Development of New Catalytic Transformations Utilizing Diynediol Frameworks
The rigid and electronically distinct framework of 3,5-octadiyne-2,7-diol, 2,7-diphenyl- makes it an attractive precursor for complex molecular architectures. Future research will increasingly focus on leveraging this structure in novel catalytic transformations.
Promising research avenues include:
Cyclization Reactions: The diyne moiety is a powerful building block for constructing polycyclic and heterocyclic systems. Rhodium-catalyzed [2+2+2] cycloadditions of diynes with other alkynes are a powerful tool for synthesizing complex tetraarylbenzenes. acs.org Future work could explore the use of 3,5-octadiyne-2,7-diol, 2,7-diphenyl- in such reactions to create highly substituted, functionalized aromatic compounds.
Metal-Catalyzed Rearrangements: The development of gold, platinum, or other transition metal catalysts could facilitate novel cyclization and rearrangement pathways, such as enyne-type cyclizations, leading to diverse molecular scaffolds that are otherwise difficult to access.
Polymerization Catalysis: The diol functionality can be used to anchor catalytic species or to initiate polymerization. The diyne unit itself can be polymerized through methods like topochemical polymerization, creating highly conjugated and ordered polymers with interesting electronic and optical properties.
Advanced Functional Material Design and Performance Enhancement
The inherent properties of diaryl diynediols—rigidity, conjugation, and the presence of functionalizable hydroxyl groups—make them excellent candidates for the design of advanced functional materials. wiley.comwiley-vch.deresearchgate.net
Future directions in materials science include:
Conjugated Polymers: Polymerization of the diacetylene backbone can lead to polydiacetylenes, a class of conjugated polymers known for their chromic properties (changing color in response to external stimuli). Research will focus on controlling the polymerization process to create materials with tailored responses for sensing and smart coating applications.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The diol groups can serve as linking nodes for the construction of porous, crystalline materials like MOFs and COFs. The rigid diyne linker would impart stability and could lead to materials with unique porosity and guest-binding capabilities for applications in gas storage, separation, and catalysis.
Organic Electronics: The conjugated system of the diaryl diyne core suggests potential applications in organic electronics. By modifying the terminal aryl groups and incorporating the diol into larger polymeric or supramolecular structures, researchers can tune the electronic properties for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.
| Material Class | Key Property | Potential Application |
| Conjugated Polymers | Chromism, High Conjugation | Sensors, Smart Coatings, Nonlinear Optics |
| MOFs / COFs | High Porosity, Stability | Gas Storage/Separation, Heterogeneous Catalysis |
| Organic Electronics | Tunable Band Gap, Charge Transport | OLEDs, OFETs, Organic Solar Cells |
Theoretical Prediction and Experimental Validation Synergies in Diaryl Diyne Chemistry
The synergy between computational chemistry and experimental work is essential for accelerating discovery. nih.gov Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and potential properties of molecules like 3,5-octadiyne-2,7-diol, 2,7-diphenyl-. nih.govresearchgate.net
Future research will benefit from:
Reaction Mechanism Elucidation: Computational studies can map out the energy landscapes of potential synthetic routes and catalytic cycles, helping to explain observed reactivities and selectivities and to guide the design of more efficient processes. nih.gov For instance, DFT calculations can elucidate the mechanisms of metal-catalyzed cycloadditions, predicting the most favorable pathways. acs.org
Property Prediction: Theoretical models can predict the electronic and optical properties of novel materials derived from diaryl diynediols before they are synthesized. This allows for the in silico screening of large numbers of candidate structures, identifying the most promising targets for experimental investigation.
Rational Design of Functional Molecules: By combining theoretical predictions with experimental feedback, researchers can engage in a cycle of rational design. For example, computation can predict how changing the substituents on the phenyl rings will affect the band gap of a resulting polymer, and this prediction can then be tested and refined in the lab, leading to a more rapid development of materials with desired characteristics.
This integrated approach will be crucial for navigating the vast chemical space available to diaryl diyne chemistry and for efficiently translating molecular design into tangible technological advancements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-dimethyl-3,5-octadiyne-2,7-diol, and how can its purity be validated?
- Methodology :
- Synthesis : Utilize alkyne coupling reactions (e.g., Cadiot-Chodkiewicz or Sonogashira coupling) to construct the diyne backbone. Methyl groups at positions 2 and 7 are introduced via alkylation of propargyl alcohols. Stoichiometric control of reagents like methyl Grignard or organolithium compounds is critical .
- Purification : Recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) improves purity.
- Validation : Gas chromatography (GC) with flame ionization detection (≥98% purity threshold) and mass spectrometry (MS) for molecular ion confirmation (m/z 166.2170) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H NMR identifies hydroxyl protons (δ 1.0–1.5 ppm for methyl groups, δ 2.5–3.5 ppm for diyne carbons) and confirms stereochemistry. C NMR resolves quaternary carbons adjacent to diyne bonds .
- IR Spectroscopy : O–H stretches (~3200–3600 cm) and C≡C vibrations (~2100–2260 cm) confirm functional groups .
- MS : High-resolution MS (HRMS) matches the molecular formula CHO (exact mass 166.2170) .
Q. What are the potential research applications of 2,7-dimethyl-3,5-octadiyne-2,7-diol in materials science?
- Methodology :
- Polymer Chemistry : The diyne moiety enables [2+2] cycloaddition or oxidative coupling to form conjugated polymers. Monitor reaction kinetics via UV-vis spectroscopy for π-conjugation development.
- Coordination Chemistry : Test metal-binding affinity (e.g., Cu for alkyne coordination) using titration calorimetry or X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected peaks in NMR or MS?
- Methodology :
- Reproducibility : Replicate synthesis under inert atmospheres to exclude oxidation byproducts.
- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals. Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., CFM-ID software) .
Q. What experimental design strategies optimize the synthesis yield of 2,7-dimethyl-3,5-octadiyne-2,7-diol?
- Methodology :
- Factorial Design : Vary temperature (40–80°C), catalyst loading (0.1–1.0 mol%), and solvent polarity (THF vs. DMF). Use response surface methodology (RSM) to identify significant variables .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track alkyne coupling progress and minimize side reactions .
Q. What computational models predict the electronic structure and reactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, predicting redox behavior.
- MD Simulations : Assess thermal stability by modeling bond dissociation energies of the diyne backbone under stress conditions .
Q. How does the steric hindrance from methyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates of methyl-substituted vs. unsubstituted diynediols in Sonogashira couplings. Use Hammett plots to correlate substituent effects with turnover rates.
- X-ray Crystallography : Resolve spatial arrangements of methyl groups to quantify steric bulk .
Q. What strategies mitigate thermal degradation during processing of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
